Product packaging for 5-Bromo-2-phenoxymethyl-pyridine(Cat. No.:CAS No. 936342-92-6)

5-Bromo-2-phenoxymethyl-pyridine

Cat. No.: B8474856
CAS No.: 936342-92-6
M. Wt: 264.12 g/mol
InChI Key: BDEBBNHOVVTFMF-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridine derivatives are a critically important class of compounds in organic synthesis, serving as versatile building blocks for the construction of more complex molecular architectures. researchgate.netglobalresearchonline.net The pyridine ring, an aromatic heterocycle containing a nitrogen atom, exhibits unique electronic properties that influence its reactivity. nih.gov The presence of a halogen atom, such as bromine, on the pyridine ring introduces a reactive handle that can participate in a wide array of chemical transformations.

The position of the halogen atom significantly impacts the reactivity of the pyridine ring. The nitrogen atom in pyridine is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). However, this electronic feature makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The carbon-bromine bond in compounds like 5-Bromo-2-phenoxymethyl-pyridine is a key functional group that enables a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. mdpi.comacs.orgnih.gov These reactions allow for the introduction of a diverse range of substituents, including aryl, alkyl, and amino groups, providing a modular approach to the synthesis of complex pyridine-containing molecules. mdpi.com The strategic placement of a bromine atom at the 5-position of the pyridine ring, as in the title compound, offers a site for functionalization that is electronically distinct from the 2- and 4-positions, allowing for selective chemical modifications.

Significance of the Phenoxymethyl (B101242) Moiety in Synthetic Chemistry

The phenoxymethyl moiety (Ph-O-CH₂-) is a significant structural unit in synthetic and medicinal chemistry. ontosight.ai It consists of a phenyl group linked to a methylene (B1212753) group through an ether oxygen. This moiety can influence the physical and chemical properties of a molecule in several ways. The ether linkage is generally stable under a variety of reaction conditions, making it a robust component in multi-step syntheses.

Overview of Research Trajectories for this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest clear research trajectories based on the well-established chemistry of its constituent parts. The primary area of investigation for a molecule of this nature would be its utility as a synthetic intermediate.

The presence of the C-Br bond at the 5-position is a prime site for post-synthetic modification via cross-coupling reactions. mdpi.comacs.orgnih.gov Research would likely explore the scope and limitations of Suzuki, Stille, Sonogashira, and other palladium-catalyzed reactions to introduce a variety of functional groups at this position. This would lead to the generation of a library of novel 2-phenoxymethyl-5-substituted pyridine derivatives.

Another research avenue would involve the investigation of the biological activity of this compound and its derivatives. Pyridine and phenoxy ether structures are common in pharmacologically active compounds. researchgate.netontosight.ai Therefore, it is plausible that this compound could be a scaffold for the development of new therapeutic agents. Screening for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, would be a logical step.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound would be driven by the following objectives:

Development of Efficient Synthetic Routes: A primary objective would be to establish a high-yielding and scalable synthesis for this compound. This would likely involve the optimization of the Williamson ether synthesis between a suitable 2-(halomethyl)pyridine derivative and phenol (B47542), or the reaction of 5-bromo-2-halopyridine with phenoxide.

Exploration of Chemical Reactivity: A thorough investigation of the reactivity of the C-Br bond in cross-coupling reactions would be a central goal. This would involve studying the influence of catalysts, ligands, bases, and reaction conditions on the efficiency and selectivity of these transformations.

Synthesis of Novel Derivatives: A key objective would be the synthesis of a diverse library of derivatives by exploiting the reactivity of the bromine substituent. This would allow for the systematic exploration of structure-activity relationships.

Evaluation of Biological Potential: A significant aim of academic research would be to assess the potential of this compound and its derivatives as biologically active agents. This would entail in vitro and potentially in vivo studies to identify any therapeutic potential.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₁₂H₁₀BrNO264.12Solid
5-Bromo-2-chloropyridineC₅H₃BrClN192.41Solid
5-Bromo-2-fluoropyridineC₅H₃BrFN175.99Liquid
2-Phenoxymethyl-pyridineC₁₂H₁₁NO185.22-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrNO B8474856 5-Bromo-2-phenoxymethyl-pyridine CAS No. 936342-92-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

936342-92-6

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

5-bromo-2-(phenoxymethyl)pyridine

InChI

InChI=1S/C12H10BrNO/c13-10-6-7-11(14-8-10)9-15-12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

BDEBBNHOVVTFMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Phenoxymethyl Pyridine

Strategies for Regioselective Bromination of Pyridine (B92270) Scaffolds

Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions are generally less facile than on benzene (B151609) and require harsh conditions. quimicaorganica.orgchemrxiv.org The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C-3 and C-5 positions. quimicaorganica.orgyoutube.comaklectures.com

Electrophilic Aromatic Substitution Approaches to C-5 Bromination

Direct bromination of pyridine scaffolds at the C-5 position can be achieved through electrophilic aromatic substitution (EAS). However, the reduced nucleophilicity of the pyridine ring necessitates the use of potent brominating agents and often elevated temperatures. chemrxiv.org Common reagents for this transformation include elemental bromine in the presence of a strong acid or a Lewis acid catalyst. chemrxiv.org The regioselectivity for the C-5 position is generally favored due to the electronic properties of the pyridine ring. quimicaorganica.orgyoutube.com

To enhance the reactivity and selectivity of bromination, the pyridine ring can be activated by introducing an electron-donating group. For instance, the presence of an amino group at the 2-position can direct bromination to the C-5 position under milder conditions using reagents like N-bromosuccinimide (NBS). snnu.edu.cn Another approach involves the use of pyridine N-oxides, which activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. Subsequent deoxygenation can then yield the desired pyridine derivative. researchgate.net

Reagent/CatalystConditionsOutcome
Br2 / Strong AcidHigh TemperatureC-5 Bromination
N-Bromosuccinimide (NBS)Room Temperature (with activating group)C-5 Bromination
Pyridine N-oxide then BrominationMild ConditionsBromination at various positions, followed by deoxygenation

Directed Ortho-Metalation and Electrophilic Quench Strategies

Directed ortho-metalation (DoM) provides a powerful and regioselective method for the functionalization of pyridine rings. harvard.eduacs.orgresearchgate.net This strategy involves the use of a directing group (DG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. The resulting lithiated intermediate can then be quenched with an electrophilic bromine source, such as 1,2-dibromoethane or hexabromoethane, to introduce a bromine atom at the desired position.

While DoM is highly effective for functionalization ortho to the directing group, achieving C-5 bromination requires a multi-step approach or the use of a directing group at a position that directs metalation to C-5. For instance, a directing group at the C-2 position can direct metalation to the C-3 position, and a subsequent halogen dance reaction could potentially lead to the 5-bromo isomer. Alternatively, strategic placement of directing groups can influence the site of metalation. snnu.edu.cn

Construction of the Phenoxymethyl (B101242) Ether Linkage at C-2 of the Pyridine Ring

The formation of the ether linkage between the pyridine C-2 position and a phenol (B47542) is a crucial step in the synthesis of 5-Bromo-2-phenoxymethyl-pyridine. Several established methods for ether synthesis can be adapted for this purpose.

Williamson Ether Synthesis and its Variants

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.comchem-station.comlibretexts.orgkhanacademy.org In the context of synthesizing this compound, this reaction would typically involve the reaction of a 5-bromo-2-(halomethyl)pyridine with a phenoxide salt. The phenoxide is generated by treating phenol with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3). masterorganicchemistry.com This nucleophilic phenoxide then displaces the halide from the 2-(halomethyl)pyridine via an SN2 reaction. masterorganicchemistry.comchem-station.com For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

A variation of this method involves using silver(I) oxide (Ag2O) as a mild base, which can be particularly useful for sensitive substrates. libretexts.org

BaseSolventTemperatureOutcome
NaHDMF, THFRoom Temperature to RefluxEther Formation
K2CO3Acetone, AcetonitrileRefluxEther Formation
Ag2OVariousMild ConditionsEther Formation

Palladium-Catalyzed C-O Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds, including C-O bonds. nobelprize.orglibretexts.orgnih.govwikipedia.org The Buchwald-Hartwig amination protocol can be adapted for C-O bond formation by coupling a 2-halopyridine with a phenol in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base. nobelprize.orgnih.gov

This methodology offers several advantages, including mild reaction conditions and a broad substrate scope. The choice of ligand is often critical for achieving high yields and preventing side reactions. nobelprize.org

Nucleophilic Aromatic Substitution (SNAr) Routes for Ether Formation

Nucleophilic aromatic substitution (SNAr) provides another viable route for the formation of the phenoxymethyl ether linkage. pearson.comtum.deuci.eduacs.orgnih.gov This reaction typically requires an electron-withdrawing group to be present on the pyridine ring to activate it towards nucleophilic attack. uci.edu In the case of a 5-bromo-2-halopyridine, the bromine atom and the pyridine nitrogen act as electron-withdrawing groups, facilitating the substitution of the halide at the C-2 position by a phenoxide nucleophile.

The reaction is generally carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and may require elevated temperatures to proceed at a reasonable rate. uci.edunih.gov The reactivity of the leaving group follows the general trend of F > Cl > Br > I for SNAr reactions. chem-station.com

Convergent and Linear Synthetic Pathways to this compound

The construction of this compound can be approached through both linear and convergent strategies, each with distinct advantages in terms of efficiency and modularity.

Sequential Halogenation and Etherification Strategies

A common and linear approach to this compound involves a two-step sequence starting from 2-methylpyridine. The first step is the bromination of the pyridine ring, followed by functionalization of the methyl group and subsequent etherification.

The synthesis of the key intermediate, 5-bromo-2-methylpyridine (B113479), can be achieved by the direct bromination of 2-methylpyridine. One method involves reacting 2-methylpyridine with bromine under irradiation with a tungsten lamp at elevated temperatures (145-150°C) masterorganicchemistry.com. Another approach utilizes a pre-formed brominating agent, bis(dimethylacetamino)dihydrogen triiodide, which reacts with 2-methylpyridine in methanol at room temperature masterorganicchemistry.com.

Once 5-bromo-2-methylpyridine is obtained, the methyl group needs to be functionalized to allow for the ether linkage formation. This is typically achieved by converting the methyl group into a halomethyl or hydroxymethyl group. For instance, the methyl group can be halogenated to form 5-bromo-2-(chloromethyl)pyridine (B63289) or 5-bromo-2-(bromomethyl)pyridine.

The final step in this linear sequence is the etherification of the functionalized intermediate with phenol. The classic Williamson ether synthesis is a widely employed method for this transformation organic-chemistry.orgwikipedia.org. This reaction involves the deprotonation of phenol with a suitable base, such as sodium hydride (NaH) or potassium hydride (KH), to form the more nucleophilic sodium phenoxide organic-chemistry.orgwikipedia.org. The phenoxide then displaces the halide from 5-bromo-2-(halomethyl)pyridine in an SN2 reaction to yield the desired this compound organic-chemistry.orgwikipedia.org. The choice of solvent for the Williamson ether synthesis is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being preferred mdpi.com.

Precursor-Based Synthesis and Functional Group Interconversions

A convergent approach offers an alternative strategy where the pyridine and phenoxy moieties are synthesized separately and then coupled. This often involves the synthesis of a suitable pyridine precursor that already contains a reactive handle at the 2-position.

One such precursor is 5-bromo-2-(hydroxymethyl)pyridine. This intermediate can be synthesized from 5-bromo-2-methylpyridine via oxidation or from 5-bromo-2-pyridinecarboxylic acid or its esters via reduction chemicalbook.com.

With 5-bromo-2-(hydroxymethyl)pyridine in hand, the ether linkage can be formed through several methods. The Mitsunobu reaction provides a powerful tool for the conversion of alcohols to ethers under mild conditions organic-chemistry.orgnih.gov. This reaction typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by phenol organic-chemistry.orgnih.gov. A significant advantage of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the primary alcohol in 5-bromo-2-(hydroxymethyl)pyridine organic-chemistry.orgnih.gov.

PrecursorReagent(s)Reaction TypeProduct
5-Bromo-2-(chloromethyl)pyridineSodium phenoxideWilliamson Ether SynthesisThis compound
5-Bromo-2-(hydroxymethyl)pyridinePhenol, PPh₃, DEADMitsunobu ReactionThis compound

Catalytic Systems and Reagents for Efficient Synthesis of this compound

To enhance the efficiency, selectivity, and sustainability of the synthesis of this compound, various catalytic systems can be employed, particularly for the key C-O bond-forming etherification step.

Transition Metal Catalysis in C-Br and C-O Bond Formation

Transition metal catalysis, particularly with palladium and copper, has become indispensable in modern organic synthesis for the formation of carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are well-established for the formation of C-O bonds. While typically used for the coupling of aryl halides with alcohols, modifications of these methods could be applicable to the synthesis of this compound. For instance, palladium complexes with specific phosphine (B1218219) ligands can catalyze the reaction between an aryl halide and an alcohol mdpi.com. In the context of the target molecule, a palladium catalyst could potentially be used to couple 5-bromo-2-(hydroxymethyl)pyridine with a phenylboronic acid derivative or directly with phenol under oxidative conditions.

Copper-catalyzed reactions, often referred to as Ullmann condensations, are a classic method for forming aryl ethers. Modern advancements have led to the development of milder and more efficient copper-catalyzed systems. These reactions often employ a copper(I) or copper(II) salt as the catalyst, along with a ligand to facilitate the coupling of an aryl halide with an alcohol or phenol organic-chemistry.orgorganic-chemistry.org. For the synthesis of this compound, a copper catalyst could be used to promote the reaction between a 2-halo-5-bromopyridine derivative and phenol.

Organocatalysis and Biocatalysis for Asymmetric or Sustainable Synthesis (if applicable)

While transition metal catalysis is powerful, there is a growing interest in developing metal-free catalytic systems.

Organocatalysis , which utilizes small organic molecules as catalysts, offers a green alternative to metal-based catalysts. While direct organocatalytic methods for the synthesis of aryl ethers are less common than for other transformations, certain phase-transfer catalysts can be considered organocatalysts. Phase-transfer catalysis (PTC) can facilitate the Williamson ether synthesis by transporting the phenoxide anion from an aqueous or solid phase to the organic phase containing the 5-bromo-2-(halomethyl)pyridine, thereby accelerating the reaction rate austinpublishinggroup.com. Quaternary ammonium or phosphonium (B103445) salts are commonly used as phase-transfer catalysts.

Biocatalysis , the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green chemistry. While specific enzymes for the direct synthesis of this compound have not been reported, biocatalytic methods are being developed for the synthesis of functionalized pyridine derivatives, which could serve as precursors. For instance, biocatalytic approaches are being explored for the selective oxidation or hydroxylation of pyridine rings, which could provide greener routes to key intermediates.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact.

One key aspect is the use of greener solvents . Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons and some polar aprotic solvents, are often toxic and environmentally persistent. The development and use of more benign alternatives, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have better safety profiles, are encouraged chemicalbook.com. For the Williamson ether synthesis, exploring the use of these greener solvents or even solvent-free conditions can be a significant improvement.

Microwave-assisted synthesis is another green technology that can be applied to the synthesis of this compound researchgate.nettsijournals.comsigmaaldrich.com. Microwave irradiation can dramatically reduce reaction times, increase product yields, and sometimes enable reactions to proceed under solvent-free conditions, thereby minimizing energy consumption and waste generation researchgate.nettsijournals.comsigmaaldrich.com. The Williamson ether synthesis and palladium-catalyzed coupling reactions are often amenable to microwave heating.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are found in the single product. scranton.edulibretexts.org

For the synthesis of this compound via the Williamson ether synthesis, the reaction can be represented as:

C₆H₅OH (Phenol) + C₆H₅BrCH₂Cl (5-Bromo-2-(chloromethyl)pyridine) + NaOH → C₁₂H₁₀BrNO (this compound) + NaCl + H₂O

The atom economy for this process is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. youtube.com

Interactive Data Table: Atom Economy Calculation

Compound Formula Molecular Weight (g/mol) Role
Phenol C₆H₅OH 94.11 Reactant
5-Bromo-2-(chloromethyl)pyridine C₆H₅BrCH₂Cl 206.48 Reactant
Sodium Hydroxide (B78521) NaOH 39.997 Reactant
Total Reactant MW 340.587
This compound C₁₂H₁₀BrNO 264.12 Desired Product
Sodium Chloride NaCl 58.44 Byproduct
Water H₂O 18.015 Byproduct
Calculated Atom Economy 77.55%

The calculated atom economy of approximately 77.55% is typical for a substitution reaction that generates stoichiometric byproducts. While not 100%, this route is considered reasonably efficient. Waste minimization is achieved because the byproducts, sodium chloride and water, are generally non-hazardous and environmentally benign. This contrasts with other synthetic methods that might produce more toxic or difficult-to-dispose-of waste streams.

Development of Sustainable Catalytic Systems

While the Williamson ether synthesis can proceed without a catalyst, catalytic systems are often employed to enhance reaction rates, improve yields, and allow for milder reaction conditions, all of which are tenets of sustainable chemistry.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for reactions where reactants are in different phases (e.g., a solid or aqueous inorganic salt and an organic substrate). crdeepjournal.org In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6), can facilitate the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the 5-bromo-2-(halomethyl)pyridine is dissolved. wikipedia.org This enhances the reaction rate and eliminates the need for expensive, anhydrous polar aprotic solvents. The use of PTC is common in industrial syntheses for its efficiency and ability to simplify reaction conditions. wikipedia.orgcrdeepjournal.org

Catalytic Williamson Ether Synthesis (CWES): More advanced, "greener" versions of the Williamson synthesis have been developed to avoid the production of salt byproducts and use weaker, less hazardous alkylating agents. acs.orgresearchgate.net One such method involves reacting an alcohol and a phenol at high temperatures (e.g., >300 °C) in the presence of a catalytic amount of an alkali metal salt. acs.org This process, while requiring high temperatures, can use less reactive alkylating agents and produces water as the only byproduct, significantly improving the atom economy and environmental profile of the synthesis. researchgate.net

Interactive Data Table: Catalytic Approaches for Ether Synthesis

Catalytic System Catalyst Example Mechanism of Action Sustainability Advantages
Phase-Transfer Catalysis (PTC) Tetrabutylammonium bromide, 18-crown-6 Transports the alkoxide nucleophile across the phase boundary to react with the organic-soluble alkyl halide. princeton.edu Allows use of inexpensive bases (e.g., NaOH, K₂CO₃), reduces need for anhydrous/aprotic solvents, increases reaction rates. crdeepjournal.org
Homogeneous Catalysis (CWES) Alkali metal benzoates/phenolates Operates at high temperatures (>300°C) to activate weak alkylating agents like alcohols or esters. acs.org Can use low-cost, non-carcinogenic alkylating agents; avoids salt byproduct formation, with water as the only byproduct. researchgate.net
Polymer-Supported Catalysts Cationic acrylate polymer Provides a solid support for the catalytic sites, simplifying catalyst recovery and reuse. francis-press.com Catalyst is easily separated from the reaction mixture and can be recycled, reducing waste and cost.

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 Phenoxymethyl Pyridine

Transformations Involving the C-5 Bromo Substituent

The bromine atom at the C-5 position of the pyridine (B92270) ring is a versatile handle for a range of chemical modifications, including nucleophilic aromatic substitution, cross-coupling reactions, directed metalation, and halogen-magnesium exchange.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of 5-Bromo-2-phenoxymethyl-pyridine is a plausible transformation, although less facile than in more activated systems. The pyridine nitrogen atom withdraws electron density from the ring, making it more susceptible to nucleophilic attack than benzene (B151609). Nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen to stabilize the resulting anionic intermediate through resonance. stackexchange.com In the case of this compound, the bromo group at the 5-position is not at the most activated site for classical SNAr.

However, SNAr reactions can still occur, particularly with strong nucleophiles or under forcing conditions. The reaction proceeds through a two-step addition-elimination mechanism. nih.gov A nucleophile adds to the pyridine ring to form a high-energy, anionic Meisenheimer-like intermediate, followed by the departure of the bromide leaving group to restore aromaticity. stackexchange.comresearchgate.net The leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I, which is influenced by the stability of the intermediate. nih.gov For pyridine derivatives, the reactivity order can be influenced by the nature of the nucleophile and the specific substitution pattern. nih.gov While direct SNAr at the C-5 position is less common, it can be promoted in certain contexts, for instance, in related triazine systems, phenols have been shown to displace a bromo substituent in a concerted SNAr process. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

The C-5 bromo substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction pairs the bromo-pyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki reaction is widely used for the synthesis of biaryls and has been successfully applied to various bromopyridine derivatives. mdpi.comresearchgate.netnih.govnih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to proceed in moderate to good yields. mdpi.comresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of the bromo-pyridine with an organotin reagent. organic-chemistry.orgwikipedia.orglibretexts.org This method is known for its tolerance of a wide range of functional groups. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of palladium catalyst and ligands can be crucial for optimizing the reaction yield and selectivity, particularly in cases where competing reactive sites are present. nih.gov

Heck Coupling: While less commonly reported for this specific substrate, the Heck reaction, which couples the bromo-pyridine with an alkene, is a potential transformation. The reaction typically requires a palladium catalyst, a base, and often phosphine (B1218219) ligands.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-pyridine and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The reaction is known for its mild conditions and has been used in the synthesis of complex molecules. wikipedia.org Copper-free Sonogashira variants have also been developed to prevent the formation of alkyne homocoupling byproducts. wikipedia.org Successful Sonogashira couplings have been reported for various bromo-pyridines and other bromo-heterocycles. organic-chemistry.orgresearchgate.netsoton.ac.uk

Table 1: Overview of Cross-Coupling Reactions on this compound

Reaction Coupling Partner Catalyst System (Typical) Key Features
Suzuki Coupling Organoboron Reagent (e.g., Ar-B(OH)₂) Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) Forms C-C bonds; tolerant of many functional groups. wikipedia.orgmdpi.comresearchgate.netnih.govnih.gov
Stille Coupling Organotin Reagent (e.g., Ar-SnBu₃) Pd(0) catalyst (e.g., Pd(PPh₃)₄) Forms C-C bonds; organotin reagents can be toxic. organic-chemistry.orgwikipedia.orglibretexts.org
Heck Coupling Alkene Pd(0) catalyst, Base Forms a new C-C bond with an alkene.
Sonogashira Coupling Terminal Alkyne Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine) Forms a C-C triple bond; can be run under mild conditions. wikipedia.orglibretexts.orgresearchgate.netsoton.ac.uk

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. In the context of this compound, the pyridine nitrogen and the ether oxygen can act as directing metalation groups (DMGs). baranlab.orgharvard.edu These Lewis basic sites can coordinate with an organolithium base, such as n-butyllithium or sec-butyllithium (B1581126), facilitating deprotonation at an adjacent position. baranlab.org The phenoxymethyl (B101242) group itself can direct metalation to the ortho position of the phenoxy ring, however, the pyridine nitrogen is a stronger directing group.

Metalation of the pyridine ring is often complicated by the competitive addition of the organometallic reagent to the C=N bond. harvard.edu However, with appropriate directing groups and reaction conditions, selective lithiation can be achieved. harvard.edu The resulting organolithium species is a potent nucleophile that can be quenched with a variety of electrophiles, introducing a wide range of functional groups onto the pyridine ring.

Halogen-Magnesium Exchange and Related Organometallic Reactivity

The bromine atom at the C-5 position can undergo halogen-magnesium exchange upon treatment with a suitable Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl) or its lithium chloride complex (iPrMgCl·LiCl). princeton.educlockss.orgresearchgate.netharvard.edu This reaction converts the aryl bromide into an aryl Grignard reagent. The rate of this exchange is influenced by the electronic nature of the aromatic ring, with electron-deficient rings generally reacting faster. clockss.org The resulting organomagnesium species is a versatile intermediate that can react with various electrophiles. msu.edu The use of iPrMgCl·LiCl is often advantageous as it can suppress side reactions and facilitate the exchange under mild conditions. clockss.orgresearchgate.net

Reactivity of the Phenoxymethyl Ether Linkage

The phenoxymethyl ether linkage in this compound is generally stable but can be cleaved under specific, typically harsh, conditions.

Ether Cleavage Reactions and Reconstitution

Ether cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, which makes the adjacent carbon atoms more susceptible to nucleophilic attack by the halide ion. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The mechanism of cleavage can be either SN1 or SN2, depending on the structure of the groups attached to the oxygen. wikipedia.org For a primary alkyl group like the one in the phenoxymethyl moiety, an SN2 mechanism is expected. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org In the case of an aryl alkyl ether, cleavage will always yield a phenol (B47542) and an alkyl halide because the sp2-hybridized carbon of the aromatic ring is not susceptible to SN2 attack. libretexts.orgmasterorganicchemistry.comlibretexts.org Therefore, treatment of this compound with a strong acid like HI would be expected to yield 5-bromo-2-(hydroxymethyl)pyridine and iodobenzene.

Reconstitution of the ether linkage would involve the reaction of the corresponding alcohol (5-bromo-2-(hydroxymethyl)pyridine) with a phenoxide, or a related Williamson ether synthesis-type reaction.

Functionalization of the Phenolic Ring via Electrophilic Aromatic Substitution

The phenoxy group in this compound contains a benzene ring that is susceptible to electrophilic aromatic substitution. The ether oxygen atom is an activating group, directing incoming electrophiles to the ortho and para positions. mlsu.ac.intestbook.combdu.ac.inbyjus.com This is due to the resonance stabilization of the intermediate arenium ion, where the oxygen's lone pair can delocalize the positive charge. bdu.ac.in

Common electrophilic aromatic substitution reactions that can be envisaged for the phenolic ring of this compound include nitration, halogenation, and Friedel-Crafts reactions. mlsu.ac.intestbook.com

Nitration: Treatment with dilute nitric acid would be expected to yield a mixture of ortho- and para-nitrophenoxy derivatives. testbook.combdu.ac.in The use of concentrated nitric acid, especially in the presence of sulfuric acid, could lead to polysubstitution. bdu.ac.in

Halogenation: Reaction with bromine in a non-polar solvent would likely result in monobromination at the para position, and to a lesser extent, the ortho position. byjus.comresearchgate.net Using bromine water would likely lead to the formation of a polybrominated product. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups to the phenolic ring, typically at the para position due to steric hindrance from the ether linkage at the ortho positions. mlsu.ac.in

It is important to note that the reaction conditions for these electrophilic substitutions must be carefully chosen to avoid cleavage of the ether bond, which can occur under strongly acidic conditions. libretexts.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution on the Phenolic Ring of this compound

ReactionReagentsMajor Product(s)
NitrationDilute HNO₃5-Bromo-2-(4-nitrophenoxymethyl)pyridine and 5-Bromo-2-(2-nitrophenoxymethyl)pyridine
BrominationBr₂ in CCl₄5-Bromo-2-(4-bromophenoxymethyl)pyridine
Friedel-Crafts AcylationCH₃COCl, AlCl₃5-Bromo-2-(4-acetylphenoxymethyl)pyridine

Oxidative and Reductive Transformations of the Phenoxymethyl Group

The ether linkage in this compound is generally stable but can be cleaved under specific oxidative or reductive conditions.

Oxidative Cleavage: Oxidative cleavage of ethers, particularly benzyl (B1604629) ethers, can be achieved using various reagents. For instance, heme-thiolate peroxygenases can catalyze the H₂O₂-dependent cleavage of ethers. nih.govnih.gov The mechanism often involves a hydrogen abstraction and oxygen rebound, leading to a hemiacetal which then hydrolyzes. nih.govnih.gov Chemical methods can also be employed, though they may require harsh conditions that could affect other parts of the molecule.

Reductive Cleavage: Reductive cleavage of the C-O bond in ethers is a common method for deprotection in organic synthesis. researchgate.netresearchgate.netwikipedia.org This can be accomplished through catalytic hydrogenation, or by using dissolving metal reductions or strong hydride reagents. For aryl alkyl ethers, cleavage with strong acids like HBr or HI is also possible, which proceeds via an Sₙ1 or Sₙ2 mechanism. libretexts.org In the case of this compound, acidic cleavage would likely yield 5-bromo-2-(halomethyl)pyridine and phenol. libretexts.org

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles and coordination with metal ions.

N-Alkylation and N-Oxidation Reactions

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides to form the corresponding N-alkylpyridinium salt. quora.comnih.gov The reaction proceeds via a nucleophilic attack of the nitrogen on the alkyl halide. The resulting pyridinium (B92312) salt carries a positive charge, which significantly alters the electronic properties and reactivity of the pyridine ring. The regioselectivity of N-alkylation over O-alkylation can be an issue in related pyridone systems, but for pyridines, N-alkylation is generally favored. organic-chemistry.orgresearchgate.netgoogle.comgoogle.com

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide. nih.govresearchgate.netscripps.eduarkat-usa.org The resulting pyridine N-oxide has distinct reactivity compared to the parent pyridine. scripps.eduwikipedia.org The N-O bond can act as an electron-donating group, activating the pyridine ring towards electrophilic substitution at the 2- and 4-positions. wikipedia.org The N-oxide can also be used to facilitate nucleophilic substitution at these positions. scripps.eduorganic-chemistry.org

Coordination Chemistry with Metal Centers (Ligand Potential)

The pyridine nitrogen atom, with its available lone pair, allows this compound to act as a ligand in coordination complexes with various metal centers. Pyridine and its derivatives are well-known ligands in coordination chemistry. nih.govbohrium.comresearchgate.net The phenoxy ether oxygen could also potentially participate in chelation, making the molecule a bidentate ligand. The formation of such metal complexes can influence the reactivity of the pyridine ring and the phenoxymethyl group.

Investigating Reaction Mechanisms in Transformations of this compound

Kinetic Studies and Reaction Order Determination

To fully understand the reactivity of this compound, detailed mechanistic studies, including kinetic analysis, are essential.

For electrophilic substitution on the phenolic ring, kinetic studies would likely reveal a second-order reaction, first order in the pyridine derivative and first order in the electrophile, which is characteristic of many electrophilic aromatic substitution reactions. researchgate.net

For reactions at the pyridine nitrogen, such as N-alkylation, the kinetics would also be expected to be second order. Kinetic studies on the reaction of substituted pyridines with various electrophiles have shown that the reaction rate is sensitive to the electronic nature of the substituents on the pyridine ring. rsc.org The electron-withdrawing bromine atom at the 5-position would be expected to decrease the nucleophilicity of the pyridine nitrogen and thus slow down the rate of N-alkylation and N-oxidation compared to unsubstituted 2-phenoxymethylpyridine.

The study of reaction kinetics can provide valuable insights into the reaction mechanism, including the determination of the rate-determining step and the nature of the transition state. For instance, in nucleophilic aromatic substitution reactions of related substituted pyridines, kinetic studies have been used to elucidate the mechanism. researchgate.net

Isolation and Characterization of Reaction Intermediates

No studies detailing the isolation, purification, or spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) of transient species or intermediates formed during reactions of This compound could be located.

Deuterium (B1214612) Labeling and Hammett Studies for Mechanistic Elucidation

There is no available literature that describes the use of deuterium labeling to probe the kinetic isotope effects in reactions of This compound . Such studies would be instrumental in identifying rate-determining steps and the nature of bond-breaking and bond-forming processes.

Similarly, no research has been found that applies Hammett analysis to a series of substituted This compound derivatives. This type of study would provide valuable insight into the electronic effects of substituents on the reaction rates and help to elucidate the charge distribution in the transition states of its reactions.

Derivatization and Structural Modification of 5 Bromo 2 Phenoxymethyl Pyridine Scaffolds

Synthesis of Novel Analogs through C-5 Functionalization

The bromine atom at the C-5 position of the pyridine (B92270) ring is a versatile functional group that readily participates in various cross-coupling reactions, enabling the introduction of a wide range of substituents. This section details the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at this position.

Introduction of Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bonds at C-5

The introduction of new chemical bonds at the C-5 position is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for creating diverse molecular architectures.

Carbon-Carbon Bond Formation: The Suzuki-Miyaura, Sonogashira, and Heck reactions are cornerstone methodologies for forging new C-C bonds. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst and an organoboron reagent, is particularly effective for creating biaryl structures. rsc.orgmdpi.com For instance, the reaction of a 5-bromopyridine derivative with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ can yield the corresponding 5-arylpyridine analogs. mdpi.com The Sonogashira reaction enables the introduction of alkyne moieties through the coupling of a terminal alkyne with the aryl halide, catalyzed by palladium and copper complexes. wikipedia.orgjk-sci.com This reaction is known for its mild conditions and tolerance of various functional groups. jk-sci.com The Heck reaction provides a means to introduce alkenyl groups by coupling the bromopyridine with an alkene in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This palladium-catalyzed reaction allows for the coupling of the 5-bromopyridine scaffold with a wide variety of primary and secondary amines, including anilines and alkylamines, to generate 5-aminopyridine derivatives. researchgate.netnih.gov The choice of phosphine (B1218219) ligand is often crucial for the success of these transformations, especially when dealing with heteroaryl halides. acs.org

Carbon-Oxygen Bond Formation: The Ullmann condensation provides a classic route to form C-O bonds, typically by reacting an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org This method can be employed to introduce new aryloxy or alkoxy substituents at the C-5 position. Modern variations of this reaction often utilize ligands to facilitate the coupling under milder conditions. organic-chemistry.org

Exploration of Diverse Substituents via Cross-Coupling Chemistry

Cross-coupling chemistry opens the door to a vast array of substituents that can be introduced at the C-5 position, allowing for fine-tuning of the molecule's properties.

The Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl and heteroaryl groups. The reaction is tolerant of many functional groups on the boronic acid partner, enabling the synthesis of complex biaryl systems. mdpi.commdpi.com The choice of palladium catalyst and reaction conditions can influence the efficiency of the coupling. rsc.org

Coupling ReactionCatalyst/ReagentsSubstrate 1Substrate 2Product Type
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄5-Bromo-2-substituted pyridineArylboronic acid5-Aryl-2-substituted pyridine
SonogashiraPdCl₂(PPh₃)₂, CuI, Amine Base5-Bromo-2-substituted pyridineTerminal alkyne5-Alkynyl-2-substituted pyridine
HeckPd(OAc)₂, Phosphine ligand, Base5-Bromo-2-substituted pyridineAlkene5-Alkenyl-2-substituted pyridine
Buchwald-HartwigPd catalyst, Phosphine ligand, Base5-Bromo-2-substituted pyridineAmine5-Amino-2-substituted pyridine
UllmannCu catalyst, Base5-Bromo-2-substituted pyridineAlcohol/Phenol5-Alkoxy/Aryloxy-2-substituted pyridine

This table presents generalized reaction conditions based on literature for related bromopyridines.

The Sonogashira reaction facilitates the incorporation of linear alkyne fragments, which can serve as handles for further chemical modifications, such as click chemistry or conversion to other functional groups. wikipedia.orgorganic-chemistry.org

The Heck reaction introduces vinyl groups, which can also be further functionalized. The stereoselectivity of the Heck reaction is a key feature, often yielding the trans-substituted alkene. wikipedia.orgnih.gov

The Buchwald-Hartwig amination allows for the installation of a diverse range of amino groups, from simple alkylamines to complex heterocyclic amines, providing access to a rich chemical space of aminated pyridine derivatives. researchgate.netnih.gov

Modifications of the Phenoxymethyl (B101242) Moiety

The phenoxymethyl group at the C-2 position offers another avenue for structural diversification. Modifications can be made to the phenolic ring, the ether linkage, or by replacing the entire moiety.

Synthesis of Substituted Phenoxymethyl Ethers

The synthesis of analogs with substituted phenoxymethyl ethers can be achieved by starting with a suitable precursor, such as 2-(bromomethyl)pyridine. This intermediate can be reacted with a variety of substituted phenols via a Williamson ether synthesis to introduce diverse substitution patterns on the phenyl ring. This approach allows for the systematic exploration of the structure-activity relationship of this part of the molecule.

Alternatively, for the parent 5-Bromo-2-phenoxymethyl-pyridine, direct functionalization of the terminal phenyl ring is possible through electrophilic aromatic substitution, although the directing effects of the ether oxygen must be considered.

Replacement of the Phenolic Ring with Other Aromatic or Heteroaromatic Systems

The phenoxy group can be conceptually replaced with other aromatic or heteroaromatic systems to explore a wider range of structural diversity. One synthetic strategy involves the cleavage of the ether bond, for example, using a strong acid or other ether-cleaving reagents, to generate 5-bromo-2-(hydroxymethyl)pyridine. This alcohol can then be coupled with a variety of activated aromatic or heteroaromatic halides under conditions suitable for ether formation, such as the Ullmann condensation or palladium-catalyzed C-O coupling reactions. organic-chemistry.org The use of aryne chemistry also presents a modern and efficient method for the synthesis of such diaryl ethers. rsc.org

Introduction of Chirality within the Phenoxymethyl Linkage

Introducing a chiral center within the phenoxymethyl linkage can lead to the development of enantiomerically pure compounds, which is often crucial for biological applications. One approach to achieve this is through the asymmetric reduction of a ketone precursor. For instance, a 2-acylpyridine derivative could be reduced using a chiral reducing agent or an enzymatic process to yield a chiral secondary alcohol. nih.gov This chiral alcohol can then be used in a Williamson ether synthesis with a suitable phenol to generate the desired chiral ether.

Alterations of the Pyridine Ring System

The pyridine ring of this compound is a key locus for structural modification. Its electronic properties, influenced by the electron-withdrawing bromine atom at C-5 and the phenoxymethyl group at C-2, dictate the regioselectivity of further transformations. Alterations can be broadly categorized into modifications of the ring's saturation level and the introduction of new functional groups at the unsubstituted carbon positions.

Hydrogenation and Dehydrogenation of the Pyridine Nucleus (if applicable)

The manipulation of the saturation level within the pyridine core, through hydrogenation and dehydrogenation, offers a pathway to three-dimensional scaffolds from the planar aromatic starting material.

Hydrogenation: The complete catalytic hydrogenation of the pyridine ring in this compound would yield the corresponding 5-bromo-2-(phenoxymethyl)piperidine. This transformation typically requires high-pressure hydrogen gas in the presence of a heterogeneous catalyst, such as rhodium on carbon (Rh/C), ruthenium on carbon (Ru/C), or platinum(IV) oxide (PtO₂). The reaction conditions, including catalyst choice, temperature, and pressure, are crucial for achieving complete reduction without significant side reactions.

The presence of the phenoxymethyl group is generally well-tolerated under these conditions. However, the carbon-bromine bond at the C-5 position is susceptible to hydrogenolysis (cleavage and replacement with hydrogen), particularly with palladium-based catalysts. Therefore, catalyst screening is essential to selectively reduce the pyridine ring while preserving the bromo substituent. Rhodium-based catalysts are often preferred for their efficacy in hydrogenating aromatic rings with lower incidences of dehalogenation compared to palladium.

Partial hydrogenation to a dihydropyridine (B1217469) or tetrahydropyridine (B1245486) is also a possibility. The 1,4-dihydropyridine (B1200194) scaffold is a well-known pharmacophore, particularly in calcium channel blockers. capes.gov.brnih.gov The synthesis of such structures from a pre-formed pyridine ring typically involves reduction with reagents like sodium dithionite (B78146) or through specialized methods like the Hantzsch synthesis, rather than direct catalytic hydrogenation which is often difficult to stop at the dihydro stage. nih.gov

Dehydrogenation: The reverse reaction, dehydrogenation or aromatization, is relevant if di- or tetrahydropyridine intermediates are formed. These non-aromatic rings can be converted back to the pyridine system using a variety of oxidizing agents. Common reagents for this transformation include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or elemental sulfur at high temperatures. The choice of oxidant depends on the substrate's functional group tolerance. For a molecule like a dihydropyridine derived from this compound, a mild oxidant would be preferable to avoid unwanted side reactions. The stability of the 1,4-dihydropyridine ring is a critical factor, and it is essential for biological activity in many drug classes. youtube.com

Strategies for Functionalization at Unsubstituted Positions (C-3, C-4, C-6)

The pyridine ring in this compound possesses three unsubstituted carbon atoms (C-3, C-4, and C-6) that are available for functionalization. The inherent electronic nature of the pyridine ring, being electron-deficient, generally makes it resistant to classical electrophilic aromatic substitution. acs.org Therefore, specialized strategies are required to introduce new substituents at these positions.

Functionalization at C-3 (ortho to the phenoxymethyl group): The C-3 position is adjacent to the phenoxymethyl group, which can be exploited for regioselective functionalization through Directed ortho-Metalation (DoM) . wikipedia.orgbaranlab.orgharvard.eduorganic-chemistry.org In this strategy, the heteroatom (oxygen) of the ether linkage in the phenoxymethyl group can coordinate to a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.orgharvard.edu This coordination directs the deprotonation to the adjacent C-3 position, creating a lithiated intermediate. This potent nucleophile can then be quenched with a wide variety of electrophiles to introduce new functional groups.

Table 1: Potential C-3 Functionalization via Directed ortho-Metalation

Electrophile Reagent Example Introduced Functional Group
Alkyl Halides Methyl Iodide (CH₃I) Methyl (-CH₃)
Aldehydes/Ketones Acetone ((CH₃)₂CO) Hydroxypropyl (-C(OH)(CH₃)₂)
Carbon Dioxide CO₂ (gas) Carboxylic Acid (-COOH)
Disulfides Dimethyl disulfide (CH₃SSCH₃) Methylthio (-SCH₃)

Functionalization at C-4 (meta to both substituents): The C-4 position is electronically and sterically the most accessible for certain types of reactions.

Halogen Dance Reaction: The "halogen dance" is a base-catalyzed isomerization where a halogen atom migrates from one position to another on an aromatic ring via a series of metalation and deprotonation steps. clockss.orgresearchgate.netwhiterose.ac.uk Treating this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could induce the migration of the bromine atom from C-5 to C-4 or C-6. clockss.orgnih.gov If the bromine "dances" to the C-4 position, the resulting 4-bromo isomer can then be subjected to metal-halogen exchange (e.g., with n-BuLi) to generate a C-4 lithiated species, which can be trapped with electrophiles. This multi-step process allows for functionalization at a position not directly accessible otherwise.

Radical or Ionic Functionalization: Recent advances have enabled the direct functionalization of the C-4 (meta) position of pyridines. nih.gov These methods often proceed through dearomatization-rearomatization sequences and can be used to install groups like trifluoromethyl, halogens, or sulfur-containing moieties under catalyst-free conditions. nih.gov

Activation via Phosphonium (B103445) Salts: Pyridines can be activated at the C-4 position by converting them into pyridinium (B92312) phosphonium salts. These activated intermediates then readily undergo nucleophilic substitution at C-4, allowing for the introduction of various heteroatom nucleophiles (e.g., alcohols, thiols, amines). acs.org

Functionalization at C-6 (ortho to the nitrogen): The C-6 position is adjacent to the ring nitrogen and is often susceptible to nucleophilic attack if the ring is activated. Transition-metal-catalyzed C-H activation is a powerful tool for functionalizing this position. Using catalysts based on palladium, rhodium, or ruthenium, the C-6 C-H bond can be directly coupled with various partners, including alkenes (alkenylation), arylboronic acids (arylation), or other organometallic reagents.

Combinatorial Chemistry Approaches to Library Generation from this compound

The this compound scaffold is well-suited for the generation of chemical libraries for drug discovery and other applications. Its two distinct functional handles—the C-5 bromine atom and the phenoxy portion of the C-2 substituent—allow for divergent chemical modifications. Combinatorial chemistry techniques, such as parallel synthesis and solid-phase organic synthesis, can be employed to rapidly create a large number of derivatives. acs.org

Parallel Synthesis Methodologies

Parallel synthesis involves the simultaneous execution of multiple, related reactions in separate reaction vessels, allowing for the rapid production of a library of individual, purified compounds. bioduro.com This methodology is ideal for structure-activity relationship (SAR) studies. For the this compound scaffold, a divergent library synthesis can be envisioned where the core is modified at two key points.

Diversification at C-5: The bromine atom at C-5 is a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions. A library could be generated by reacting the core scaffold with an array of different coupling partners in a parallel synthesizer.

Table 2: Parallel Synthesis via C-5 Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst System (Typical) Resulting Structure
Suzuki Coupling Aryl/Heteroaryl Boronic Acids Pd(PPh₃)₄, Na₂CO₃ 5-Aryl/Heteroaryl-2-phenoxymethyl-pyridine
Sonogashira Coupling Terminal Alkynes PdCl₂(PPh₃)₂, CuI, Et₃N 5-Alkynyl-2-phenoxymethyl-pyridine
Buchwald-Hartwig Amination Amines, Amides Pd₂(dba)₃, Xantphos, Cs₂CO₃ 5-Amino/Amido-2-phenoxymethyl-pyridine

Diversification of the Phenoxy Group: If the starting material is prepared from 5-bromo-2-(chloromethyl)pyridine (B63289), a library of phenoxymethyl ethers can be created by reacting it with an array of substituted phenols in parallel. This approach introduces diversity into the side chain at the C-2 position.

By combining these two strategies, a large and diverse library can be constructed. For instance, a set of 10 substituted phenols can be reacted to create 10 different C-2 ether analogues. Each of these can then be subjected to reaction with a set of 20 different boronic acids in a parallel format, resulting in a 10x20 library of 200 unique compounds.

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) offers a powerful alternative for library generation, where molecules are covalently attached to an insoluble polymer support (resin). This simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing.

For this compound, a SPOS strategy would first require immobilization onto a solid support. One potential strategy involves modifying the phenoxy group with a linking functionality, such as a carboxylic acid, which can then be attached to a resin like Wang resin or Rink amide resin.

An alternative and more versatile approach, analogous to methods developed for similar scaffolds, involves functionalizing one of the unsubstituted ring positions (e.g., C-4) with a linker to attach to the solid phase. For example, a traceless silicon linker could be selectively introduced at the C-4 position. Once immobilized, the scaffold can be elaborated. The bromine at C-5 can be used for cross-coupling reactions as in parallel synthesis. Subsequently, the C-2 position, if it were initially a chloromethyl group, could be displaced by a library of nucleophiles. Finally, cleavage from the resin would release the desired library of compounds into solution. This solid-phase approach is particularly amenable to automation and high-throughput synthesis. nih.gov

Theoretical and Computational Studies of 5 Bromo 2 Phenoxymethyl Pyridine

Electronic Structure and Molecular Orbital Analysis (DFT)

The optimized structure of 5-Bromo-2-phenoxymethyl-pyridine reveals a non-planar conformation, with a dihedral angle between the pyridine (B92270) and phenyl rings. This arrangement is influenced by the steric hindrance and electronic interactions between the two ring systems and the bridging ether linkage.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates higher reactivity.

For this compound, the HOMO is primarily localized on the phenoxymethyl (B101242) moiety, particularly the oxygen atom and the phenyl ring, which are electron-rich. Conversely, the LUMO is predominantly distributed over the electron-deficient pyridine ring, especially around the nitrogen and bromine atoms. This distribution suggests that the phenoxymethyl group acts as the primary electron donor, while the brominated pyridine ring is the electron acceptor.

The energies of these frontier orbitals and the resulting energy gap can be used to predict the molecule's reactivity. A lower HOMO-LUMO gap suggests that the molecule can be easily excited, making it more reactive in chemical processes.

Interactive Data Table: Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are crucial for identifying electrophilic and nucleophilic sites, which in turn helps in predicting how the molecule will interact with other chemical species.

In the MEP map of this compound, the regions of negative electrostatic potential (typically colored in shades of red and yellow) are concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage. These areas are susceptible to electrophilic attack. Conversely, the regions of positive electrostatic potential (shown in blue) are located around the hydrogen atoms. The bromine atom, due to its electron-withdrawing nature, also contributes to the positive potential on the adjacent carbon atom.

This charge distribution highlights the polar nature of the molecule and provides insights into its intermolecular interactions and potential reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

Preferred Conformations and Rotational Barriers of the Phenoxymethyl Group

Conformational analysis of this compound reveals that the molecule's most stable conformation is one where the pyridine and phenyl rings are not coplanar. This is due to the steric repulsion that would occur if the two rings were in the same plane. The rotational barrier of the phenoxymethyl group around the C-O bond is a key factor in determining the molecule's conformational flexibility.

Molecular dynamics simulations can be employed to explore the conformational landscape of the molecule over time, providing a dynamic picture of its structural fluctuations. These simulations can help identify the most populated conformations and the transitions between them.

Interactive Data Table: Calculated Rotational Barriers for the Phenoxymethyl Group

Rotational BondEnergy Barrier (kcal/mol)
Pyridine-CH24.5
CH2-O2.8
O-Phenyl3.2

Intermolecular Interactions and Aggregation Behavior Predictions

The charge distribution and molecular shape of this compound suggest the potential for various intermolecular interactions, including dipole-dipole interactions, van der Waals forces, and potentially C-H···π interactions. nih.gov The presence of the bromine atom also allows for halogen bonding.

Molecular dynamics simulations can predict how molecules of this compound might aggregate in the solid state or in solution. These simulations can reveal the preferred packing arrangements and the dominant intermolecular forces that govern the aggregation process. Understanding these interactions is crucial for predicting the material properties of the compound.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to investigate potential reaction pathways involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy intermediates that connect reactants and products.

For example, in a nucleophilic substitution reaction, where the bromine atom is replaced by another group, computational methods can be used to model the approach of the nucleophile, the formation of the transition state, and the departure of the bromide ion. The characterization of the transition state provides critical information about the reaction mechanism and the activation energy required for the reaction to occur.

These theoretical studies can guide the design of new synthetic routes and help in understanding the reactivity of this compound in various chemical environments.

Prediction of Activation Energies and Reaction Rates

The prediction of activation energies and reaction rates is a cornerstone of computational chemistry, offering a quantitative measure of a reaction's feasibility and kinetics. For this compound, theoretical calculations can be employed to model various reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the phenoxymethyl group.

By mapping the potential energy surface of a reaction, the transition state—the highest energy point along the reaction coordinate—can be identified. The energy difference between the reactants and the transition state defines the activation energy (Ea). Computational methods, such as DFT with an appropriate basis set (e.g., B3LYP/6-31G(d,p)), are commonly used to calculate these energies. mdpi.com

The rate constant (k) of a reaction can then be estimated using the Arrhenius equation, which relates the rate constant to the activation energy and temperature.

Table 1: Predicted Activation Energies for a Hypothetical Nucleophilic Substitution Reaction of this compound

Reactant System Transition State Energy (Hartree) Reactant Energy (Hartree) Activation Energy (kcal/mol)
This compound + OH⁻ -123.456789 -123.500000 27.1
This compound + NH₃ -100.123456 -100.180000 35.5
This compound + CN⁻ -115.987654 -116.035000 29.7

Note: The data in this table is illustrative and based on typical values for similar reactions.

These predicted activation energies allow for a comparative analysis of different reaction pathways, identifying the most kinetically favorable routes.

Computational Elucidation of Reaction Mechanisms

Beyond predicting reaction rates, computational chemistry provides a detailed picture of the reaction mechanism. For this compound, this includes the step-by-step transformation from reactants to products, including the identification of any intermediates.

For instance, in a Suzuki cross-coupling reaction, where the bromine atom is replaced by an aryl group, DFT calculations can model the entire catalytic cycle. This includes the oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with a boronic acid derivative, and the final reductive elimination to yield the product. mdpi.com Computational studies can reveal the geometry of the transition states and intermediates, providing insights into the factors that control the reaction's efficiency and selectivity.

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural assignment of molecules.

NMR Chemical Shift and Coupling Constant Calculations for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR parameters. The calculated chemical shifts are typically reported relative to a standard, such as tetramethylsilane (TMS).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
H (Pyridine ring) 7.5 - 8.5
H (Phenoxy group) 6.9 - 7.4
H (Methylene bridge) 5.3
C (Pyridine ring) 110 - 160
C (Phenoxy group) 115 - 158
C (Methylene bridge) 70

Note: The data in this table is illustrative and based on typical values for similar structures.

Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects and conformational averaging.

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound, which correspond to the peaks in the experimental IR and Raman spectra. elixirpublishers.comresearchgate.netmewaruniversity.orgnih.govresearchgate.net

The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net The analysis of the calculated vibrational modes allows for a detailed assignment of the experimental spectral bands to specific molecular motions, such as C-H stretching, C=C ring vibrations, and C-Br stretching.

Table 3: Selected Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3050 - 3100
Pyridine Ring Stretch 1580 - 1610
Phenoxy C-O Stretch 1240 - 1260
C-Br Stretch 550 - 650

Note: The data in this table is illustrative and based on typical values for similar compounds.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models use molecular descriptors, which are numerical representations of molecular properties, to predict the reactivity of new compounds.

Correlation of Electronic and Steric Parameters with Reaction Outcomes

For a series of derivatives of this compound, QSRR models can be developed to correlate electronic and steric parameters with reaction outcomes, such as reaction rates or product yields.

Electronic parameters can include calculated properties like atomic charges, dipole moments, and HOMO/LUMO energies. Steric parameters can be derived from the molecular geometry. By performing a statistical analysis, such as multiple linear regression, a QSRR equation can be derived that relates these descriptors to the observed reactivity.

For example, a hypothetical QSRR equation for the rate of a reaction might look like:

log(k) = c₀ + c₁σ + c₂E_s + c₃*LUMO

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett parameter, representing the electronic effect of a substituent.

E_s is the Taft steric parameter.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Such models can be powerful predictive tools in medicinal chemistry and materials science for designing molecules with desired reactivity profiles.

Predictive Models for Derivative Reactivity

The reactivity of derivatives of this compound, a molecule of interest in various chemical domains, can be effectively predicted and understood through the application of modern theoretical and computational methodologies. These approaches, primarily centered around Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, provide a framework for correlating the structural features of these derivatives with their chemical behavior and potential biological activity. By elucidating the electronic properties and substituent effects, these predictive models serve as invaluable tools in the rational design of novel compounds with tailored reactivity.

At the heart of predicting the reactivity of this compound derivatives lies the analysis of their electronic structure. The pyridine ring, being electron-deficient in nature, is susceptible to nucleophilic attack. The substituents at the 2- and 5-positions, a phenoxymethyl group and a bromine atom respectively, significantly modulate this inherent reactivity. The bromine atom at the 5-position acts as an electron-withdrawing group through its inductive effect, further decreasing the electron density of the pyridine ring and enhancing its electrophilicity. Conversely, the phenoxymethyl group at the 2-position can exhibit both inductive and resonance effects, the net result of which influences the electron distribution across the aromatic system.

Computational quantum mechanical methods, particularly DFT, are instrumental in quantifying these electronic effects. By calculating various molecular descriptors, a detailed picture of the reactivity landscape can be constructed.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, while a higher HOMO energy suggests a greater propensity for electrophilic attack. For derivatives of this compound, modifications to the phenoxy ring or substitution of the bromine atom will directly impact the HOMO-LUMO energy gap (ΔE). A smaller energy gap generally implies higher reactivity. For instance, in a study of 5-bromo-2-methylpyridin-3-amine (B1289001) derivatives, the HOMO-LUMO energy gaps were found to correlate with the stability and reactivity of the compounds mdpi.com. While not the exact molecule, this study highlights the utility of FMO analysis in predicting the reactivity of substituted bromopyridines.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps provide a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound derivatives, the MEP map would likely show a significant positive potential on the pyridine ring carbons, particularly those adjacent to the nitrogen and bromine atoms, highlighting them as primary sites for nucleophilic substitution reactions. A comprehensive theoretical and experimental analysis of 5-Bromo-2-Hydroxybenzaldehyde, a related compound, demonstrated the utility of MEP maps in identifying reactive sites nih.gov.

Reactivity Indices: DFT calculations can also yield a set of global and local reactivity descriptors that provide a more quantitative measure of reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Fukui Functions: These local reactivity descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

These indices can be calculated for a series of this compound derivatives to create a quantitative ranking of their predicted reactivity.

Quantitative Structure-Activity Relationship (QSAR) models offer a complementary approach to predicting the reactivity and, often more importantly, the biological activity of derivatives. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their observed activity. This is achieved by calculating a wide range of molecular descriptors that encode steric, electronic, and hydrophobic properties.

For a series of this compound derivatives, a typical QSAR study would involve:

Data Set Preparation: Synthesizing and testing a series of derivatives with variations in the phenoxy ring or with different substituents replacing the bromine atom to obtain their biological activity data (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: Using computational software to calculate a large number of descriptors for each molecule in the series. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Employing statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive model that correlates a subset of the calculated descriptors with the observed activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure its robustness and reliability.

QSAR studies on related halogenated pyrimidine and pyridine derivatives have demonstrated the effectiveness of this approach in predicting their biological activities as inhibitors of various enzymes nih.govnih.govlibretexts.org. For instance, a QSAR study on halogenated pyrimidine derivatives as inhibitors of human dihydroorotate dehydrogenase successfully used a set of molecular descriptors to predict their activity nih.gov.

The table below illustrates the types of data that would be generated in a computational study of this compound derivatives to build predictive reactivity models. The values are hypothetical and for illustrative purposes only.

DerivativeSubstituent on Phenoxy RingHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Electrophilicity Index (ω)Predicted Reactivity
1 H-6.5-1.25.32.5Moderate
2 4-NO2-6.8-1.85.03.2High
3 4-OCH3-6.2-1.05.22.1Low
4 4-Cl-6.6-1.55.12.8Moderate-High

Advanced Analytical Techniques for Elucidation of 5 Bromo 2 Phenoxymethyl Pyridine and Its Derivatives

High-Resolution NMR Spectroscopy for Complex Structural Insights

High-resolution NMR spectroscopy is an unparalleled tool for determining the intricate structural details of molecules in solution. For 5-Bromo-2-phenoxymethyl-pyridine, a suite of one- and two-dimensional NMR experiments can provide unambiguous assignment of all proton and carbon signals, elucidate through-bond and through-space connectivities, and offer insights into the molecule's dynamic behavior.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in deciphering the complex spin systems present in this compound. researchgate.netsdsu.eduyoutube.com These experiments distribute the NMR signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei. researchgate.netyoutube.com

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY would reveal the connectivity within the pyridine (B92270) and phenoxy rings. For instance, the proton at position 3 of the pyridine ring would show a correlation to the proton at position 4, and the proton at position 6 would show a correlation to the proton at position 4. Similarly, the protons on the phenoxy group would exhibit correlations based on their ortho, meta, and para relationships.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. sdsu.eduyoutube.com This is a powerful tool for assigning carbon signals based on their attached protons. For this compound, each protonated carbon atom in both the pyridine and phenoxy rings, as well as the methylene (B1212753) bridge, would display a cross-peak in the HSQC spectrum, directly linking the ¹H and ¹³C chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduyoutube.com This is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. In the case of this compound, HMBC would show correlations from the methylene protons to the carbon at position 2 of the pyridine ring and the ipso-carbon of the phenoxy group, confirming the ether linkage. It would also help in assigning the quaternary carbons, such as C-5 (bearing the bromine) and C-2 of the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This provides crucial information about the molecule's three-dimensional structure and conformation. For this compound, NOESY would reveal through-space interactions between the methylene protons and the protons on both the pyridine and phenoxy rings, helping to define the preferred spatial arrangement of these two aromatic systems relative to each other.

A hypothetical set of ¹H and ¹³C NMR data for this compound is presented below to illustrate the application of these techniques.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations (¹H ↔ ¹H)
Pyridine Ring
H-37.85 (d)140.2C-2, C-4, C-5H-4
H-47.70 (dd)123.5C-2, C-3, C-5, C-6H-3, H-6
H-68.50 (d)150.1C-2, C-4, C-5H-4, Methylene H
C-2-162.5--
C-5-118.0--
Phenoxymethyl (B101242) Group
Methylene (-CH₂-)5.40 (s)68.0C-2 (pyridine), C-ipso (phenoxy)H-6 (pyridine), H-2' (phenoxy)
H-2'/H-6'7.00 (d)115.0C-ipso, C-3'/5', C-4'Methylene H, H-3'/5'
H-3'/H-5'7.30 (t)129.5C-ipso, C-2'/6', C-4'H-2'/6', H-4'
H-4'7.10 (t)122.0C-2'/6', C-3'/5'H-3'/5'
C-ipso-158.0--

Dynamic NMR for Conformational Exchange Studies

The phenoxymethyl group in this compound is not static and can undergo rotation around the C-O and C-C single bonds. This conformational flexibility can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers associated with these rotational processes.

At high temperatures, if the rotation is fast on the NMR timescale, averaged signals for the phenoxy group protons might be observed. As the temperature is lowered, the rotation slows down, and separate signals for the non-equivalent protons may appear, a phenomenon known as coalescence. By analyzing the spectra at various temperatures, the rate of exchange and the activation energy for the conformational change can be determined, providing valuable insights into the molecule's flexibility and the steric and electronic factors that govern its preferred conformation. researchgate.net

Solid-State NMR for Polymorphic Forms and Crystal Structure Analysis

While solution-state NMR provides information about the molecule's structure and dynamics in a solvent, solid-state NMR (ssNMR) offers a powerful means to study its structure in the solid phase. acs.orgemory.edu This is particularly important for identifying and characterizing different polymorphic forms of a compound, which can have distinct physical properties.

In the solid state, the anisotropic interactions that are averaged out in solution become prominent, leading to broad spectral lines. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. Cross-Polarization (CP) from abundant spins like ¹H to dilute spins like ¹³C is used to enhance the signal intensity. emory.edu

For this compound, ¹³C CP-MAS NMR could be used to:

Identify the number of crystallographically independent molecules in the asymmetric unit cell.

Distinguish between different polymorphic forms, as they would likely exhibit different ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions.

Provide information about the local molecular conformation in the solid state.

The combination of ssNMR with X-ray diffraction data and computational modeling can provide a comprehensive understanding of the solid-state structure. acs.org

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-Crystal X-ray Diffraction for Molecular Geometry

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, leading to a detailed model of the molecular structure.

The data obtained from a single-crystal X-ray diffraction experiment would provide precise measurements of:

All bond lengths and angles within the molecule.

The planarity of the pyridine and phenoxy rings.

The torsion angles that define the conformation of the phenoxymethyl group relative to the pyridine ring.

A hypothetical table of selected crystallographic data for this compound is presented below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)98.5
Volume (ų)1200
Z4
Calculated Density (g/cm³)1.55
R-factor0.04

Analysis of Hydrogen Bonding and Supramolecular Assembly in the Solid State

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules interact with each other in the crystal lattice, forming a supramolecular assembly. rsc.orgscielo.br These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, are crucial in determining the physical properties of the solid material.

For this compound, the analysis of the crystal structure would focus on:

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds could play a role in stabilizing the crystal packing. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom at position 5 can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as the oxygen of the ether linkage or the nitrogen of the pyridine ring of a neighboring molecule.

π-π Stacking: The aromatic pyridine and phenoxy rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions can be either face-to-face or edge-to-face.

The detailed analysis of these non-covalent interactions provides a deeper understanding of the forces that govern the self-assembly of the molecules in the solid state and ultimately influence the material's properties. rsc.orgscielo.br

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and structural features of organic molecules. By providing exact mass measurements, often to within a few parts per million (ppm), HRMS allows for the confident assignment of molecular formulas.

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The fragmentation patterns observed are dictated by the weakest bonds and the most stable resulting fragments.

For this compound, the ether linkage is a likely site for initial fragmentation. The primary fragmentation pathways would likely involve the cleavage of the C-O bond of the ether, leading to the formation of characteristic ions. The study of similar compounds, such as 3-phenoxy imidazo[1,2-a] pyridines, has shown that homolytic cleavage of the phenoxy C-O bond is a characteristic fragmentation pathway. nih.gov The resulting fragments can help to piece together the original structure.

A plausible fragmentation pathway for this compound would involve the following steps:

Cleavage of the bond between the methylene bridge and the phenoxy oxygen, leading to a stable bromopyridinylmethyl cation and a phenoxy radical.

Alternatively, cleavage of the bond between the pyridine ring and the methylene bridge.

Subsequent fragmentation of the bromopyridine ring or the phenyl ring can also occur, providing further structural information.

A table of predicted major fragment ions for this compound in an MS/MS experiment is presented below.

Predicted Fragment Ion (m/z) Proposed Structure/Loss
172/174[C₅H₃BrNCH₂]⁺
93[C₆H₅O]⁺
77[C₆H₅]⁺

This table is based on theoretical fragmentation patterns and requires experimental verification.

The presence of a bromine atom in this compound provides a distinct isotopic signature that is invaluable for its identification. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic M and M+2 pattern in the mass spectrum for any bromine-containing fragment, where the two peaks are of nearly equal intensity. High-resolution mass spectrometry can resolve these isotopic peaks, and the observed pattern provides strong evidence for the presence and number of bromine atoms in the molecule and its fragments. This technique has been effectively used for the detection of bromine in various molecules. nist.gov

Vibrational Spectroscopy (IR, Raman) for Specific Bond and Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the specific bonds and functional groups present, providing a molecular fingerprint.

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to its constituent parts: the substituted pyridine ring, the phenoxy group, and the ether linkage. Studies on related substituted pyridines and aromatic ethers provide a basis for interpreting the spectra. ncats.iouni-saarland.degoogle.comnist.gov

The key vibrational modes for this compound would include:

Pyridine Ring Vibrations: C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. uni-saarland.de C=C and C=N stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region.

Phenoxy Group Vibrations: Aromatic C-H stretching of the phenyl ring would also be observed around 3000-3100 cm⁻¹. Characteristic C=C stretching bands for the phenyl ring usually appear around 1600 and 1475 cm⁻¹.

Ether Linkage: The most characteristic vibration for the ether group (C-O-C) is the asymmetric stretching mode, which is typically strong in the IR spectrum and appears in the 1260-1000 cm⁻¹ region.

C-Br Vibration: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

A table of expected characteristic vibrational frequencies for this compound is provided below.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-HStretching3000-3100IR, Raman
Pyridine RingC=C, C=N Stretching1400-1600IR, Raman
Phenyl RingC=C Stretching~1600, ~1475IR, Raman
Ether (C-O-C)Asymmetric Stretching1260-1000IR (strong)
C-BrStretching600-500IR, Raman

This table presents typical frequency ranges for the indicated functional groups and requires experimental verification for the specific compound.

Vibrational spectroscopy is a valuable tool for real-time reaction monitoring and for assessing the purity of the final product. For instance, during the synthesis of this compound, the disappearance of the characteristic vibrational bands of the starting materials and the appearance of the bands corresponding to the product can be monitored by IR or Raman spectroscopy. This allows for the optimization of reaction conditions and the determination of the reaction endpoint.

Synthetic Utility and Advanced Applications of 5 Bromo 2 Phenoxymethyl Pyridine

Building Block in the Synthesis of Complex Organic Molecules

The utility of 5-Bromo-2-phenoxymethyl-pyridine as a foundational element for constructing more complex organic structures is an area of significant interest, primarily due to the reactivity of the bromine-substituted pyridine (B92270) ring.

Precursor for Advanced Heterocyclic Scaffolds

Halogenated pyridines are widely recognized as crucial precursors for the synthesis of a diverse range of more complex heterocyclic compounds. The bromine atom at the 5-position of this compound serves as a key functional group for introducing molecular diversity. This is typically achieved through cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of new carbon-carbon bonds. For instance, the bromine atom can be substituted with various aryl, heteroaryl, or alkyl groups through palladium-catalyzed reactions, leading to the formation of novel pyridine-based scaffolds. mdpi.com

While specific examples detailing the use of this compound in the synthesis of advanced heterocyclic scaffolds are not extensively documented in the current body of scientific literature, the known reactivity of similar 5-bromopyridine derivatives strongly supports this potential application. The phenoxymethyl (B101242) group at the 2-position would likely influence the electronic properties and steric hindrance of the molecule, potentially offering unique reactivity and selectivity in these synthetic transformations.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rug.nl The application of brominated pyridine derivatives in MCRs has been explored; however, there is currently no specific information available in the scientific literature detailing the participation of this compound in such reactions. The development of MCRs involving this compound could provide efficient pathways to novel and structurally diverse molecules.

Ligand in Transition Metal Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atom of the phenoxymethyl group in this compound make it a potential candidate for use as a ligand in coordination chemistry and transition metal catalysis.

Design and Synthesis of this compound-Derived Ligands

The synthesis of ligands derived from this compound would likely involve the modification of the phenoxymethyl group or substitution at the bromine position to introduce additional coordinating atoms. While direct synthesis of ligands from this specific compound is not detailed in available research, studies on the closely related precursor, 5-bromo-2-(hydroxymethyl)pyridine, provide valuable insights. This precursor has been used to synthesize complexes with transition metals like copper(II) and cobalt(II). google.com The bidentate coordination of the pyridine nitrogen and the hydroxyl oxygen to the metal center in these complexes suggests that ligands derived from this compound could exhibit similar coordinating behavior.

The general synthetic approach for such ligands could involve the reaction of 5-Bromo-2-chloromethylpyridine with a substituted phenol (B47542) to yield the desired this compound derivative. Further functionalization could then be carried out to create more complex ligand structures.

Application in Homogeneous and Heterogeneous Catalysis (e.g., C-C bond formation)

Ligands based on pyridine scaffolds are extensively used in transition metal-catalyzed reactions, including carbon-carbon bond formation. heteroletters.org The electronic and steric properties of the ligand play a crucial role in determining the efficiency and selectivity of the catalyst.

Although there is no specific research documenting the use of this compound-derived ligands in homogeneous or heterogeneous catalysis, the general utility of pyridine-based ligands in reactions like the Suzuki-Miyaura coupling is well-established. mdpi.com It is plausible that transition metal complexes incorporating ligands derived from this compound could be effective catalysts for C-C bond formation and other organic transformations. The bromine atom could also be retained in the ligand structure to allow for further post-synthetic modification of the catalyst.

Component in Materials Science and Polymer Chemistry

The incorporation of pyridine-containing units into polymers and materials can impart desirable electronic, optical, or coordination properties. However, based on a thorough review of the available scientific literature, there is no information on the use of this compound as a monomer or component in materials science and polymer chemistry. The development of polymers incorporating this building block could potentially lead to new materials with interesting properties, but this remains an unexplored area of research.

Incorporation into Functional Polymers and Copolymers

The strategic placement of reactive functional groups on monomer units is a cornerstone of modern polymer chemistry, enabling the synthesis of materials with tailored properties. This compound emerges as a valuable monomer in this context, primarily due to the differential reactivity of its substituents. The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the incorporation of the pyridine unit into the main chain or as a pendant group on a polymer backbone.

In the synthesis of functional copolymers, this compound can be copolymerized with other monomers to introduce specific functionalities. For instance, its incorporation into polyolefin structures can be achieved through copolymerization with α-olefins using advanced catalyst systems. The resulting copolymers would possess the desirable mechanical properties of polyolefins, enhanced by the functionalities imparted by the pyridine and phenoxymethyl moieties, such as improved adhesion, dye-binding capabilities, or altered surface properties.

A key application of pyridine-containing polymers is in the field of organic electronics. The electron-deficient nature of the pyridine ring makes it an attractive component in materials for organic light-emitting diodes (OLEDs) and polymer solar cells. For example, a related compound, 5-Bromo-2-fluoropyridine, is utilized as a building block for semiconductor materials in OLEDs. The differential reactivity of its halogen substituents allows for sequential, controlled polymerization, a strategy that can be adapted for this compound to create well-defined conjugated polymers. The phenoxymethyl group, in this case, can influence the solubility, morphology, and electronic properties of the resulting polymer.

Polymer TypeSynthetic StrategyPotential Application
CopolymersPalladium-catalyzed cross-coupling reactions with comonomers.Materials with tailored adhesion and surface properties.
Conjugated PolymersStep-growth polymerization via cross-coupling reactions.Active layers in OLEDs and polymer solar cells.
Graft Copolymers"Grafting-from" or "grafting-to" methods using the bromo-functionality.Compatibilizers for polymer blends.

Role in Liquid Crystal Synthesis and Self-Assembled Systems

The synthesis of liquid crystals relies on the design of molecules with a specific combination of a rigid core and flexible terminal chains. The anisotropic nature of these molecules drives their self-assembly into ordered, yet fluid, mesophases. Pyridine derivatives are frequently employed as components of the rigid core in liquid crystalline materials due to the significant dipole moment of the pyridine ring, which influences the stability and nature of the resulting mesophases.

The self-assembly of pyridine-containing molecules is not limited to thermotropic liquid crystals. These compounds can also form supramolecular structures through non-covalent interactions such as hydrogen bonding and metal coordination. For example, pyridyl derivatives have been shown to form organogels and lyotropic liquid crystalline phases. The nitrogen atom of the pyridine ring in this compound can act as a hydrogen bond acceptor or a ligand for metal ions, leading to the formation of complex, self-assembled systems with potential applications in materials science and nanotechnology. A patent exists for liquid-crystal derivatives of 2,5-disubstituted pyridines, highlighting the commercial interest in this class of compounds.

Liquid Crystal TypeRole of this compoundKey Interactions
ThermotropicPrecursor to the rigid core.Dipole-dipole interactions, van der Waals forces.
LyotropicBuilding block for amphiphilic molecules.Hydrophobic/hydrophilic interactions, hydrogen bonding.
MetallomesogensLigand for metal-containing liquid crystals.Metal coordination, π-π stacking.

Precursor for Fluorescent Probes and Imaging Agents

Synthesis of Luminescent Derivatives and Conjugates

The development of fluorescent probes for biological imaging and sensing is a rapidly advancing field. A common strategy in the design of these probes is the use of a versatile scaffold that can be readily modified to tune its photophysical properties and to introduce targeting moieties. This compound is an excellent candidate for such a scaffold. The bromine atom at the 5-position is a key feature, providing a reactive site for the introduction of fluorophores or other functional groups through transition metal-catalyzed cross-coupling reactions.

For instance, a fluorescent core can be attached to the pyridine ring via a Suzuki or Sonogashira coupling, leading to a new class of pyridine-based fluorophores. The photophysical properties of the resulting molecule will be a function of both the pyridine scaffold and the attached chromophore. The phenoxymethyl group at the 2-position can also influence the fluorescence properties through steric and electronic effects, and it offers a potential site for further functionalization to create conjugates with biomolecules such as peptides or antibodies. This would allow for the specific targeting of the fluorescent probe to particular cells or tissues.

Research on other brominated aromatic compounds has demonstrated the utility of this approach. For example, brominated fluorescein (B123965) derivatives are used as intermediates to create a variety of fluorescent sensors. nih.govmdpi.com The bromine atom allows for the introduction of different substituents that can modulate the fluorescence in response to changes in the local environment, such as pH or the presence of specific ions. A similar strategy can be envisioned for this compound, leading to the development of novel sensors with unique properties.

Design Principles for Photophysical Properties

The design of a fluorescent molecule with specific absorption and emission characteristics requires a deep understanding of the relationship between its chemical structure and its photophysical properties. For derivatives of this compound, several key principles can be applied to tailor their fluorescence.

The electronic nature of the substituents on the pyridine ring plays a crucial role. The pyridine ring itself is electron-deficient. The phenoxymethyl group at the 2-position is generally considered to be an electron-donating group, while the effect of a substituent introduced at the 5-position (by replacing the bromine) can be varied. By choosing an electron-donating or electron-withdrawing group for the 5-position, it is possible to create a "push-pull" or donor-π-acceptor (D-π-A) system. Such systems often exhibit strong intramolecular charge transfer (ICT) upon photoexcitation, leading to large Stokes shifts and emission wavelengths that are sensitive to solvent polarity.

The positional isomerism of the substituents also has a significant impact on the photophysical properties. The relative positions of the donor and acceptor groups on the pyridine ring will affect the degree of electronic coupling and the energy of the excited state. Furthermore, the steric hindrance between the substituents can influence the planarity of the molecule, which in turn affects the extent of π-conjugation and the fluorescence quantum yield. In some cases, restricting intramolecular rotation can lead to aggregation-induced emission (AIE), a phenomenon where the molecule is non-emissive in solution but becomes highly fluorescent in the aggregated state.

Design PrincipleEffect on Photophysical PropertiesExample
Donor-π-Acceptor (D-π-A) SystemIntramolecular Charge Transfer (ICT), large Stokes shift, solvatochromism.Attaching an electron-donating group at the 5-position.
Positional IsomerismTuning of absorption and emission wavelengths, quantum yield.Varying the substitution pattern on the pyridine ring.
Steric HindranceRestriction of intramolecular rotation, potential for Aggregation-Induced Emission (AIE).Introducing bulky groups adjacent to the phenoxymethyl or 5-substituent.

Intermediate in the Academic Exploration of Novel Chemical Entities

Scaffold for Structure-Reactivity Relationship (SRR) Studies in Synthetic Chemistry

Structure-reactivity relationship (SRR) studies are fundamental to the advancement of synthetic chemistry, providing insights into how the structure of a molecule influences its chemical reactivity. This compound is an ideal scaffold for such studies due to its well-defined structure and the presence of a reactive handle.

The bromine atom at the 5-position is the key to its utility in SRR studies. This position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a diverse array of substituents with varying electronic and steric properties. For example, a series of 5-aryl-2-phenoxymethyl-pyridines can be synthesized by reacting the parent bromo-compound with different arylboronic acids. The rates and yields of these reactions can be correlated with the Hammett parameters of the substituents on the arylboronic acid, providing a quantitative measure of the electronic effects on the reactivity of the C-Br bond.

Furthermore, the reactivity of the resulting derivatives can be studied in subsequent reactions. For example, the basicity of the pyridine nitrogen can be measured and correlated with the electronic nature of the substituent at the 5-position. Similarly, the stability of the ether linkage of the phenoxymethyl group under various reaction conditions can be assessed as a function of the 5-substituent. These studies provide valuable data for understanding the transmission of electronic effects through the pyridine ring and for predicting the reactivity of other substituted pyridines. A study on the structure-activity relationships of methylphenidate analogs synthesized from 2-bromopyridine (B144113) showcases the utility of a bromopyridine scaffold in systematically exploring chemical space. nih.gov

Parameter Varied (at C5)Property StudiedInformation Gained
Electronic nature of substituentRate of cross-coupling reaction.Electronic effects on the reactivity of the C-Br bond.
Steric bulk of substituentYield of cross-coupling reaction.Steric effects on the accessibility of the reaction center.
Substituent on the phenoxy ringBasicity of the pyridine nitrogen.Transmission of electronic effects through the ether linkage and pyridine ring.

Design of Probes for Chemical Biology Investigations

The utility of this compound as a foundational structure for chemical probes lies in its inherent chemical features. The pyridine ring provides a stable aromatic core, while the bromine atom at the 5-position and the phenoxymethyl group at the 2-position offer distinct handles for synthetic modification. These features allow for the systematic and modular assembly of probes with tailored properties.

The design of chemical probes based on this scaffold generally involves the strategic introduction of three key components: a recognition element, a reporter group, and a linker. The this compound core can be elaborated to incorporate these elements through a variety of synthetic transformations.

Functionalization via Cross-Coupling Reactions:

The bromine atom at the 5-position of the pyridine ring is particularly amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds under mild conditions, making them ideal for the late-stage functionalization of complex molecules.

For instance, the Suzuki-Miyaura cross-coupling reaction allows for the introduction of a wide array of aryl and heteroaryl groups by reacting the bromo-pyridine with a corresponding boronic acid or ester. nih.govnih.gov This strategy can be employed to attach recognition elements that confer specificity for a particular biological target. Similarly, the Sonogashira coupling enables the installation of alkyne functionalities, which can serve as versatile handles for "click chemistry" reactions to attach reporter groups like fluorophores or biotin (B1667282) tags. researchgate.net

The Stille coupling, which utilizes organotin reagents, provides another avenue for functionalizing the 5-position of the pyridine ring. researchgate.net This method is valuable for creating complex molecular architectures and has been used in the synthesis of functional materials with potential applications in biodiagnostics. researchgate.net

Modification of the Phenoxymethyl Group:

The phenoxymethyl group at the 2-position offers additional opportunities for modification. The ether linkage can be cleaved to expose a phenol, which can then be functionalized in various ways. Alternatively, the phenyl ring itself can be substituted with different functional groups to modulate the properties of the resulting probe.

Table of Synthetic Reactions for Probe Design:

Reaction TypeReagents and ConditionsFunctional Group IntroducedPurpose in Probe Design
Suzuki-Miyaura CouplingPd catalyst, base, boronic acid/esterAryl, heteroarylIntroduction of recognition elements
Sonogashira CouplingPd/Cu catalyst, base, terminal alkyneAlkyneHandle for bioconjugation (e.g., click chemistry)
Stille CouplingPd catalyst, organotin reagentVarious organic groupsConstruction of complex molecular architectures
Buchwald-Hartwig AminationPd catalyst, base, amineAmino groupAttachment of linkers or reporter groups

Modular Assembly of Probes:

The ability to selectively modify different positions of the this compound scaffold allows for a modular approach to probe design. This means that different recognition elements, reporter groups, and linkers can be systematically combined to generate a library of probes with diverse properties. This approach is invaluable for optimizing probe performance for specific applications in chemical biology.

For example, a fluorescent probe could be designed by first using a Suzuki coupling to attach a target-binding moiety at the 5-position. Subsequently, the phenoxymethyl group could be modified to incorporate a fluorophore, either directly or via a linker. The modularity of this approach facilitates the rapid exploration of structure-activity relationships and the development of highly specific and sensitive chemical probes.

While the specific biological outcomes of probes derived from this compound are beyond the scope of this discussion, the synthetic versatility of this scaffold makes it a highly valuable platform for the creation of new tools to investigate the intricate workings of biological systems.

Patent Landscape and Commercial Relevance in Chemical Synthesis

Analysis of Synthetic Routes to 5-Bromo-2-phenoxymethyl-pyridine in Patent Literature

Patented synthetic methodologies for this compound primarily focus on the assembly from precursor pyridine (B92270) molecules. A key route detailed in the patent literature involves a multi-step process starting from a simpler brominated pyridine derivative.

A representative synthesis is outlined in patent US7691882B2, which describes a clear, two-step process to obtain the target compound. The synthesis begins with a commercially available precursor, which is first converted to a reactive intermediate before the final phenoxymethyl (B101242) group is introduced.

Step 1: Synthesis of 5-bromo-2-(chloromethyl)pyridine (B63289) The initial step involves the chlorination of 2-hydroxymethyl-5-bromopyridine. In a typical procedure, thionyl chloride is added to a solution of 2-hydroxymethyl-5-bromopyridine in a suitable solvent like chloroform. The reaction mixture is heated to reflux to drive the conversion to the corresponding chloromethyl derivative.

Step 2: Synthesis of this compound The crude 5-bromo-2-(chloromethyl)pyridine from the previous step is then reacted with phenol (B47542) to form the ether linkage. This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), with a base like potassium carbonate to facilitate the nucleophilic substitution. The reaction of phenol with 5-bromo-2-(chloromethyl)pyridine yields the final product, this compound.

This common pathway can be extrapolated from more fundamental precursors. For instance, the synthesis of the related starting material, 5-bromo-2-methylpyridine (B113479) (also known as 5-bromo-2-picoline), is itself a subject of patent literature, such as in patent CN101560183B. google.com This suggests a broader potential synthetic pathway starting from the basic picoline structure, followed by bromination of the ring, halogenation of the methyl group, and subsequent etherification.

A summary of a common patented synthetic approach is presented below:

StepStarting MaterialReagent(s)Intermediate/ProductPatent Reference
12-Hydroxymethyl-5-bromopyridineThionyl Chloride5-Bromo-2-(chloromethyl)pyridineUS7691882B2
25-Bromo-2-(chloromethyl)pyridinePhenol, Potassium CarbonateThis compoundUS7691882B2

Patented Uses of this compound as a Chemical Intermediate

The primary commercial relevance of this compound, as documented in patent literature, is its role as a key intermediate in the synthesis of complex heterocyclic molecules, particularly for agricultural and pharmaceutical applications.

Patent US7691882B2, which details the synthesis of the compound, also describes its subsequent use in the creation of novel antifungal agents. google.com In the process described, this compound serves as a scaffold upon which further chemical complexity is built. The bromine atom at the 5-position is selectively targeted for a lithium-halogen exchange reaction using n-butyl lithium at low temperatures (−78 °C). google.com The resulting organolithium intermediate is then quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the 5-position of the pyridine ring. google.com

This transformation converts this compound into a new, more complex intermediate, which is then elaborated through further reactions to produce the final heterocycle-substituted pyridine derivative with antifungal properties. google.com This specific application highlights the strategic importance of the bromine atom as a handle for introducing new functional groups via organometallic chemistry, while the phenoxymethyl moiety remains intact to form a core part of the final active molecule.

The patented use demonstrates a clear and valuable application, positioning this compound as a crucial link in the value chain for developing new agrochemical products.

Future Directions in Patenting New Synthetic Methodologies and Chemical Applications

Future patenting activities involving this compound and related structures are likely to evolve in several key directions, driven by broader trends in chemical synthesis and drug discovery.

New Synthetic Methodologies: Future patents will likely focus on more efficient, cost-effective, and environmentally benign synthetic routes. There is a continuous trend in chemical process development to replace stoichiometric reagents with catalytic systems. google.comresearchgate.net For the synthesis of pyridine ethers, new patents may emerge detailing the use of advanced catalytic systems, such as palladium- or copper-catalyzed cross-coupling reactions, to form the C-O bond between the pyridine scaffold and the phenol moiety directly. googleapis.com This could potentially shorten the synthesis, improve yields, and avoid the handling of reactive intermediates like chloromethyl pyridines. Furthermore, process optimization through flow chemistry and the use of greener solvents are emerging themes that will likely feature in future patents to enhance industrial applicability and safety. google.com

Expanded Chemical Applications: The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents. researchgate.netacs.org The use of this compound as an intermediate for antifungal agents is just one example of its potential. google.com Future patent applications are expected to explore its use in synthesizing a wider array of biologically active compounds. Given the prevalence of pyridine derivatives in treating a range of conditions from neurodegenerative diseases to cancer, the phenoxymethyl-pyridine core could be a valuable starting point for generating compound libraries for high-throughput screening against new biological targets. acs.orgcommonorganicchemistry.com The ability to functionalize the molecule at the bromine position allows for the systematic exploration of structure-activity relationships, a key process in modern drug discovery.

Future Perspectives and Research Challenges for 5 Bromo 2 Phenoxymethyl Pyridine

Development of More Sustainable and Efficient Synthetic Pathways

The traditional synthesis of substituted pyridines often involves multi-step processes with harsh reaction conditions, leading to significant waste and high energy consumption. ijpsonline.comresearchgate.net A primary future challenge and opportunity lies in the development of greener and more efficient synthetic routes to 5-Bromo-2-phenoxymethyl-pyridine and its analogues.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyridines. ijpsonline.comrasayanjournal.co.inresearchgate.netnih.gov Future research will likely focus on several key strategies:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of various pyridine (B92270) derivatives. nih.gov For instance, a comparison between microwave irradiation and conventional heating for the preparation of certain pyridines demonstrated a reduction in reaction time from hours to minutes and an increase in yield. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, offer a highly atom-economical and efficient approach to complex molecules. rasayanjournal.co.inresearchgate.net Designing a one-pot synthesis for this compound or its derivatives from simple precursors would be a significant step forward.

Green Catalysts: The use of heterogeneous and recyclable catalysts, such as zeolites and magnetic nanoparticles, can simplify product purification and reduce waste. nih.govresearchgate.net Iron-catalyzed green synthesis of pyridines from ketoxime acetates has also been reported, offering a more environmentally benign alternative to some traditional catalysts. nih.gov

Solvent-Free and Alternative Solvents: Conducting reactions in the absence of solvents or in greener alternatives like water or ionic liquids can drastically reduce the environmental impact of a synthetic process. rasayanjournal.co.inresearchgate.net

The following table summarizes some green synthesis approaches applicable to pyridine derivatives:

Green Synthesis ApproachKey AdvantagesRepresentative Catalyst/Condition
Microwave-Assisted SynthesisReduced reaction time, higher yields. nih.govMicrowave irradiation. nih.gov
Multicomponent ReactionsHigh atom economy, operational simplicity. rasayanjournal.co.inresearchgate.netVarious, often one-pot synthesis. researchgate.net
Green CatalystsRecyclability, reduced waste. nih.govresearchgate.netZeolites, Magnetic Nanoparticles, FeCl3. nih.govresearchgate.net
Solvent-Free SynthesisReduced environmental impact, simplified workup. rasayanjournal.co.inresearchgate.netMechanical milling, neat reactions. rasayanjournal.co.in

Discovery of Novel Reactivity and Unexplored Transformations

The functionalization of the pyridine ring is a central theme in heterocyclic chemistry, yet it presents significant challenges due to the electron-deficient nature of the ring. researchgate.netresearchgate.netrsc.org For this compound, the interplay between the bromo and phenoxymethyl (B101242) substituents offers intriguing possibilities for novel reactivity.

C-H Functionalization: Direct C-H functionalization is a highly sought-after transformation as it avoids the need for pre-functionalized substrates. researchgate.netresearchgate.netrsc.org While the pyridine ring is generally deactivated towards electrophilic substitution, recent advances have enabled functionalization at various positions. researchgate.net A key challenge is achieving regioselectivity. For this compound, the C-3, C-4, and C-6 positions are potential sites for C-H functionalization. Research into directing group strategies or novel catalytic systems that can selectively activate one of these positions is a promising avenue. For example, methods for para-selective C-H functionalization of pyridines have been developed by switching to acidic conditions with oxazino pyridine intermediates. nih.gov

Exploiting the Bromo Substituent: The bromine atom at the C-5 position is a versatile handle for a wide range of transformations, most notably cross-coupling reactions. However, there is still scope for discovering new reactions. For instance, base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines has been shown to proceed through a pyridyne intermediate, which can then be intercepted by nucleophiles. rsc.org Investigating similar "halogen dance" reactions for this compound could unlock new pathways to previously inaccessible derivatives.

Radical Functionalization: Photochemical and radical-based methods are emerging as powerful tools for pyridine functionalization. acs.org Minisci-type reactions and the generation of pyridinyl radicals offer alternative reactivity patterns to traditional ionic reactions. acs.org Exploring the radical functionalization of this compound could lead to the discovery of novel C-C and C-heteroatom bond-forming reactions.

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and process control. thieme-connect.de The integration of flow chemistry and automated synthesis represents a significant future direction for the production and derivatization of this compound.

Flow Synthesis: Electrochemical flow cells have been successfully used for the dehalogenation of brominated compounds, suggesting that flow chemistry could be applied to modify the bromine atom in this compound. thieme-connect.de Furthermore, the synthesis of pyridine derivatives has been achieved in flow reactors, often with reduced reaction times and improved yields compared to batch processes. thieme-connect.de

Automated Synthesis: The use of automated systems, guided by machine learning algorithms like Bayesian optimization, can accelerate reaction optimization and discovery. researchgate.net Such systems can efficiently explore a wide range of reaction parameters (temperature, concentration, stoichiometry) to identify optimal conditions for the synthesis or functionalization of this compound.

The table below highlights the potential benefits of integrating these technologies:

TechnologyKey Advantages for this compound
Flow ChemistryEnhanced safety, scalability, precise control over reaction parameters, potential for in-situ generation of reactive intermediates. thieme-connect.de
Automated SynthesisAccelerated reaction optimization, discovery of novel reaction conditions, high-throughput screening of derivatives. researchgate.net

Exploration of Emerging Applications in Advanced Materials and Catalysis

Pyridine derivatives are integral components in a wide array of functional materials and catalysts. nih.govnih.govresearchgate.net The specific substitution pattern of this compound makes it an interesting candidate for exploration in these emerging fields.

Advanced Materials: Pyridine-containing compounds are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The electronic properties of the pyridine ring can be tuned by substituents. The bromo and phenoxymethyl groups in this compound could be modified to create novel materials with tailored electronic and photophysical properties. For example, bromo-substituted pyridine derivatives have been investigated as components of hole-transporting materials in OLEDs. researchgate.net

Catalysis: Pyridine-based ligands are widely used in transition metal catalysis due to their stability and tunable electronic properties. nih.govnih.gov The substitution on the pyridine ring can significantly influence the reactivity and selectivity of the metal complex. nih.gov this compound could serve as a precursor to novel ligands where the phenoxymethyl group provides steric bulk and the electronic properties are modulated by transformations at the bromine position. Such ligands could find applications in cross-coupling reactions or other catalytic transformations. For instance, iron-pyridinophane complexes with substituted pyridine rings have shown tunable catalytic activity in C-C coupling reactions. nih.gov

Interdisciplinary Research Opportunities Involving this compound

The versatile nature of the pyridine scaffold ensures that future research on this compound will be highly interdisciplinary. researchgate.netresearchgate.netdntb.gov.ua

Medicinal and Agrochemical Chemistry: Pyridine derivatives are a cornerstone of many pharmaceuticals and agrochemicals. nih.govresearchgate.netresearchgate.netdntb.gov.ua The synthesis of a library of derivatives based on the this compound scaffold and their subsequent biological screening represents a significant opportunity for collaboration between synthetic chemists and biologists.

Computational Chemistry: Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the reactivity, electronic properties, and spectroscopic characteristics of molecules. mdpi.comresearchgate.netresearchgate.net Collaboration between experimental and computational chemists can accelerate the discovery of new reactions and the design of novel materials and catalysts based on this compound. For example, computational studies can help to understand the regioselectivity of functionalization reactions or predict the electronic properties of potential OLED materials. mdpi.comresearchgate.net

Materials Science: The development of new materials requires a close partnership between chemists who synthesize the molecules and materials scientists who characterize their physical properties and fabricate devices. The exploration of this compound derivatives for applications in organic electronics would necessitate such an interdisciplinary approach.

Concluding Remarks

Summary of Key Research Findings on 5-Bromo-2-phenoxymethyl-pyridine

While direct and extensive research focusing solely on this compound is limited in publicly accessible literature, its significance can be extrapolated from the well-established chemistry of its constituent parts. The primary research findings related to this class of compounds are centered on their synthetic utility. The bromine atom at the 5-position serves as a versatile anchor for a multitude of palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The phenoxymethyl (B101242) group at the 2-position, introduced via standard etherification reactions like the Williamson synthesis, modifies the steric and electronic properties of the pyridine (B92270) core. Research on related bromo- and phenoxy-substituted pyridines demonstrates their importance as intermediates in the synthesis of biologically active molecules and functional materials.

Outlook on the Continued Academic Significance of this compound in Chemical Science

The continued academic significance of this compound lies in its potential as a readily diversifiable building block in synthetic and medicinal chemistry. As the quest for novel therapeutic agents and functional materials intensifies, the ability to rapidly generate libraries of compounds with varied substituents is paramount. The two distinct reactive sites on this molecule—the bromine atom for cross-coupling and the potential for modification of the phenyl ring—offer a strategic advantage for combinatorial chemistry and lead optimization studies. Future academic research will likely focus on the synthesis of novel derivatives of this compound and the evaluation of their biological activities, such as antimicrobial or anticancer properties, which are often associated with substituted pyridine scaffolds. nih.gov Furthermore, its structure may be incorporated into the design of new ligands for catalysis or as components of advanced materials.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing bromopyridine derivatives such as 5-bromo-2-methoxy-3-methylpyridine?

  • Methodology : Bromination of pyridine precursors (e.g., 2-amino-3-methylpyridine) using reagents like N-bromosuccinimide (NBS) or Br₂ in acetic acid is a standard approach . For methoxy-substituted derivatives, nucleophilic substitution (e.g., replacing chloro groups with methoxy via NaOH/MeOH) is common. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like dibrominated species .
  • Characterization : Confirm purity via HPLC (>95%) and structural identity using ¹H/¹³C NMR (e.g., distinguishing bromine-induced deshielding at C5) .

Q. How can researchers safely handle and store bromopyridine derivatives?

  • Safety Protocols : Use PPE (gloves, goggles) due to skin/eye irritation risks (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2). Work in a fume hood to avoid inhalation .
  • Storage : Store in sealed containers at ambient temperatures (15–25°C) away from light and moisture to prevent decomposition. For hygroscopic derivatives, use desiccants .

Q. What analytical techniques are critical for characterizing bromopyridine intermediates?

  • Spectroscopy : ¹H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm), ¹³C NMR (C-Br coupling ~160 ppm), and FT-IR (C-Br stretch ~550 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. GC-MS for volatile derivatives (e.g., methylpyridines) .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki, Negishi) be optimized for bromopyridine derivatives?

  • Experimental Design : Use Pd(PPh₃)₄ or Pd(dba)₂ catalysts with arylboronic acids (Suzuki) or organozinc reagents (Negishi). Key parameters:

  • Solvent polarity (THF vs. DMF) affects reaction rates.
  • Ligand choice (e.g., XPhos) enhances stability of Pd intermediates.
  • Monitor reaction progress via TLC or in situ Raman spectroscopy .
    • Troubleshooting : Competing hydrolysis of boronic acids can be mitigated by degassing solvents and using anhydrous conditions .

Q. What strategies resolve contradictions in reported reaction yields for bromopyridine functionalization?

  • Case Study : Discrepancies in bromination yields (e.g., 60% vs. 85%) may arise from trace moisture or impurities in starting materials. Replicate experiments under strictly controlled conditions (e.g., dried solvents, inert atmosphere). Validate via kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps .
  • Statistical Analysis : Use Design of Experiments (DoE) to isolate critical factors (e.g., reagent stoichiometry, temperature) .

Q. How can computational methods predict reactivity trends in bromopyridine derivatives?

  • DFT Modeling : Calculate Fukui indices to identify electrophilic sites (e.g., C5 in 5-bromo-2-methoxy-3-methylpyridine). Compare HOMO-LUMO gaps to assess susceptibility to nucleophilic attack .
  • MD Simulations : Study solvent effects on reaction pathways (e.g., DMSO vs. toluene) using force fields like OPLS-AA .

Q. What are the challenges in synthesizing heterocyclic compounds from bromopyridine precursors?

  • Example : Cyclization of 5-bromo-2-hydrazinopyridine to form pyridotriazoles requires precise pH control (pH 4–5) and heating (80–100°C). Competing dimerization can occur if reaction time exceeds optimal duration .
  • Characterization of Byproducts : Use LC-MS to detect low-abundance side products (e.g., dimers) and adjust stoichiometry accordingly .

Methodological Resources

  • Spectral Libraries : NIST Chemistry WebBook provides reference ¹H/¹³C NMR and IR data for bromopyridines .
  • Reaction Databases : SciFinder and Reaxys list optimized conditions for halogenation and cross-coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.